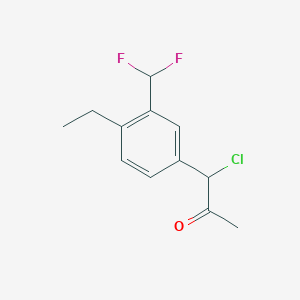
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and an ethyl group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethyl)-4-ethylbenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one: This compound has a nitro group instead of an ethyl group, which can significantly alter its chemical reactivity and biological activity.
1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one: The presence of an ethoxy group can influence the compound’s solubility and interaction with biological targets.
1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one: The methylthio group introduces sulfur into the structure, potentially affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological characteristics compared to its analogs.
Eigenschaften
Molekularformel |
C12H13ClF2O |
|---|---|
Molekulargewicht |
246.68 g/mol |
IUPAC-Name |
1-chloro-1-[3-(difluoromethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H13ClF2O/c1-3-8-4-5-9(11(13)7(2)16)6-10(8)12(14)15/h4-6,11-12H,3H2,1-2H3 |
InChI-Schlüssel |
UUTCXHVGPHSCCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C(C(=O)C)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
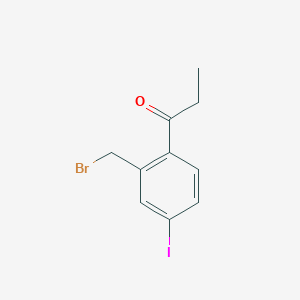
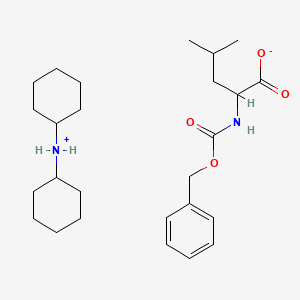
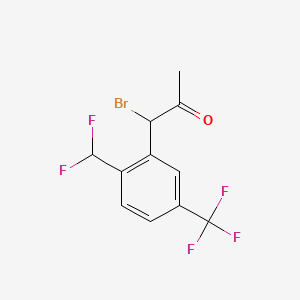
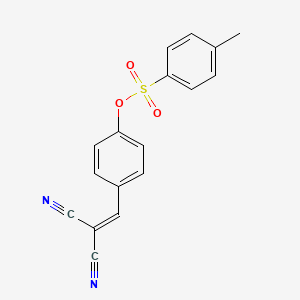


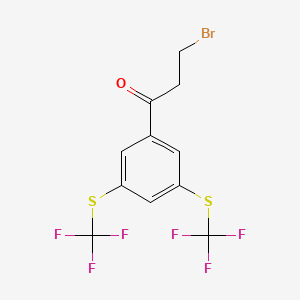
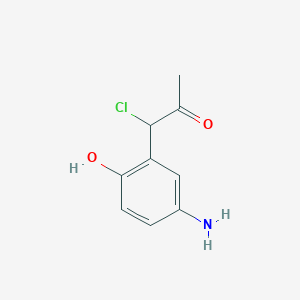

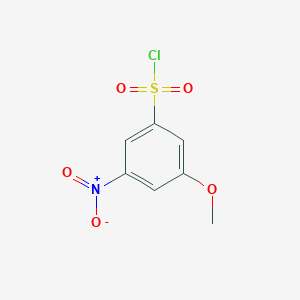
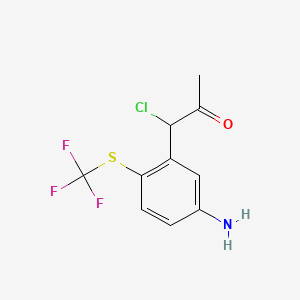
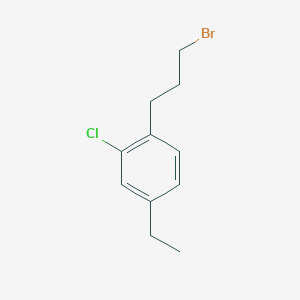
![2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14055030.png)
